N-(2-bromo-4-nitrophenyl)-2-methylpropanamide
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Overview
Description
N-(2-bromo-4-nitrophenyl)-2-methylpropanamide is an organic compound characterized by the presence of a bromine atom, a nitro group, and an amide functional group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-nitrophenyl)-2-methylpropanamide typically involves a multi-step process. One common method starts with the bromination of 4-nitroaniline to produce 2-bromo-4-nitroaniline. This intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-nitrophenyl)-2-methylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Amidation Reactions: The amide group can participate in amidation reactions with other carboxylic acids or amines.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, solvents like dimethylformamide, and bases like potassium carbonate.
Reduction Reactions: Hydrogen gas with palladium on carbon catalyst or sodium borohydride in ethanol.
Amidation Reactions: Carboxylic acids or amines, coupling agents like dicyclohexylcarbodiimide, and solvents such as dichloromethane.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the bromine atom.
Reduction Reactions: Corresponding amino derivatives.
Amidation Reactions: New amide compounds with varied side chains.
Scientific Research Applications
N-(2-bromo-4-nitrophenyl)-2-methylpropanamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of biochemical pathways and the development of bioactive molecules.
Industrial Chemistry: The compound is used in the synthesis of various intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-nitrophenyl)-2-methylpropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and nitro groups can influence the compound’s reactivity and binding affinity, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromo-4-nitrophenyl)-3-methylbutanamide
- N-(2-chloro-4-nitrophenyl)-2-methylpropanamide
- N-(2-bromo-4-nitrophenyl)-2-ethylpropanamide
Uniqueness
N-(2-bromo-4-nitrophenyl)-2-methylpropanamide is unique due to the specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the bromine atom and nitro group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c1-6(2)10(14)12-9-4-3-7(13(15)16)5-8(9)11/h3-6H,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAOZNMQMKKNRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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